1-Hexene, 3-chloro-
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Overview
Description
1-Hexene, 3-chloro- is an organic compound with the molecular formula C6H11Cl It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-hexene with chlorine gas under controlled conditions. Another method involves the use of allylmagnesium bromide and 1-bromo-3-chloropropane in a Grignard reaction, followed by purification through distillation .
Industrial Production Methods: Industrially, 1-hexene, 3-chloro- can be produced via ethylene trimerization, where ethylene is converted into 1-hexene, which is then chlorinated. This method is favored due to its high selectivity and efficiency .
Chemical Reactions Analysis
1-Hexene, 3-chloro- undergoes various chemical reactions, including:
Reduction: It can be reduced to form alkanes using hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Epoxides and Diols: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Substituted Alkenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Hexene, 3-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hexene, 3-chloro- involves its reactivity with various reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbenes .
Comparison with Similar Compounds
1-Hexene, 3-chloro- can be compared with other similar compounds, such as:
1-Hexene: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-1-butene: Shorter carbon chain, resulting in different physical properties and reactivity.
3-Chloro-1-octene: Longer carbon chain, affecting its boiling point and solubility
Uniqueness: 1-Hexene, 3-chloro- is unique due to its specific combination of a double bond and a chlorine atom, which allows it to undergo a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-chlorohex-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPJRVPVIHMAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336539 |
Source
|
Record name | 1-Hexene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-38-5 |
Source
|
Record name | 1-Hexene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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